molecular formula C11H13NO3S B1432609 4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran CAS No. 866756-55-0

4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran

Cat. No.: B1432609
CAS No.: 866756-55-0
M. Wt: 239.29 g/mol
InChI Key: LHRKFZWRGDJVRR-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran is an organic compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . This compound is characterized by a tetrahydrothiopyran ring substituted with a nitrophenoxy group, making it a valuable intermediate in various chemical syntheses and applications.

Mechanism of Action

  • Ła ̨czkowski, K. Z., et al. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. J Enzyme Inhib Med Chem, 31(S2), 24–39
  • Novel diastereoselective methodologies were developed and generalized from diarylideneacetones and 2,6-diaryl-4 H-tetrahydro-thiopyran-4-ones to allow the introduction of a wide substitution profile and to prepare the related S-oxides. Molecules, 29(7), 1620
  • Tetrahydro-4H-thiopyran-4-ones 1 and 2 are most commonly synthesized from 3,3’-thiodipropanoates 3 by intramolecular Dieckmann condensation. Chemistry of Heterocyclic Compounds, 55(6), 561–566

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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran typically involves the reaction of tetrahydrothiopyran with 4-nitrophenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the tetrahydrothiopyran, followed by the addition of 4-nitrophenol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-nitrophenoxy)thiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-12(14)9-1-3-10(4-2-9)15-11-5-7-16-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRKFZWRGDJVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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